2-Cyclobutoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-cyclobutyloxyphenol |
InChI |
InChI=1S/C10H12O2/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,11H,3-5H2 |
InChI Key |
OQBCBJFUDOKJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=CC=C2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclobutoxyphenol and Its Analogues
Strategic Approaches to O-Alkylation with Cyclobutyl Precursors
The formation of the ether linkage in 2-cyclobutoxyphenol is most commonly achieved through the O-alkylation of a catechol precursor with a suitable cyclobutyl electrophile. The two primary strategies for this transformation are nucleophilic substitution and transition metal-catalyzed etherification.
Nucleophilic Substitution Pathways for Ether Formation
The Williamson ether synthesis is a cornerstone of ether formation and represents a direct and widely applicable method for the synthesis of compounds like this compound. rsc.orgbyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a cyclobutyl halide or a cyclobutyl sulfonate (e.g., tosylate, mesylate) by a catecholate anion. rsc.orgmasterorganicchemistry.com
To generate the nucleophilic catecholate, a base is required to deprotonate one of the phenolic hydroxyl groups of catechol. The choice of base is critical to control the regioselectivity and minimize side reactions. Common bases used in Williamson ether synthesis include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). byjus.comacs.org For the synthesis of this compound, the reaction would proceed as depicted in the following general scheme:
General Reaction Scheme for Williamson Ether Synthesis of this compound
The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base and enhance the nucleophilicity of the phenoxide. byjus.com The success of the Williamson ether synthesis is highly dependent on the nature of the alkylating agent. Primary alkyl halides and sulfonates are ideal substrates for the SN2 mechanism. rsc.orgmasterorganicchemistry.com Since cyclobutyl halides are secondary halides, they can also undergo elimination reactions (E2) as a competing pathway, which can reduce the yield of the desired ether product. masterorganicchemistry.com
Phase-transfer catalysis (PTC) can be employed to enhance the rate and efficiency of the Williamson ether synthesis, particularly in biphasic systems. acs.orgphasetransfercatalysis.combeilstein-journals.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the catecholate anion from an aqueous or solid phase to the organic phase containing the cyclobutyl halide. phasetransfercatalysis.combeilstein-journals.org This can lead to milder reaction conditions and improved yields. For instance, in the etherification of a catechol derivative, the addition of TBAB or 18-crown-6 (B118740) has been shown to significantly improve reaction yields. phasetransfercatalysis.com
Table 1: Illustrative Conditions for Williamson Ether Synthesis of Aryl Ethers This table presents generalized conditions based on the principles of Williamson ether synthesis and may be adapted for the synthesis of this compound.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K2CO3 | Acetone | None | 38-40 | 36 | 72.9 | phasetransfercatalysis.com |
| 2 | K2CO3 | Acetone | 5 mol% TBAB | 38-40 | - | 86.6 | phasetransfercatalysis.com |
| 3 | KOH | Agate Mortar | None (Microwave) | - | - | High | orgchemres.org |
| 4 | NaH | DMF/THF | None | RT - 100 | 1-8 | 50-95 | byjus.comacs.org |
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | K2CO3 | Acetone | None | 38-40 | 36 | 72.9 | phasetransfercatalysis.com |
| 2 | K2CO3 | Acetone | 5 mol% TBAB | 38-40 | - | 86.6 | phasetransfercatalysis.com |
| 3 | KOH | Agate Mortar | None (Microwave) | - | - | High | orgchemres.org |
| 4 | NaH | DMF/THF | None | RT - 100 | 1-8 | 50-95 | byjus.comacs.org |
Transition Metal-Catalyzed Etherification Approaches
Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to the classical Williamson ether synthesis for the formation of aryl ethers. The most prominent methods include the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for etherification.
The Ullmann condensation traditionally involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. cam.ac.uk Modern variations utilize catalytic amounts of copper salts (e.g., CuI) with ligands to facilitate the coupling under milder conditions. rsc.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of a halocatechol (or a protected version) with cyclobutanol (B46151), or catechol with a cyclobutyl halide. The use of ligands such as picolinic acid can promote the selective O-arylation of phenols. rsc.org
The Buchwald-Hartwig etherification is a palladium-catalyzed cross-coupling reaction that has been successfully applied to the synthesis of a wide range of aryl ethers. rsc.orgnih.govacs.org This method typically employs a palladium precursor [e.g., Pd(OAc)2, Pd2(dba)3] and a phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. While highly effective for many substrates, the application to cyclobutanol would need to be optimized.
Another relevant transition metal-catalyzed approach is the Chan-Lam coupling , which utilizes a copper catalyst to couple an aryl boronic acid with an alcohol. organic-chemistry.org This method offers the advantage of using readily available boronic acids as the aryl source.
Table 2: Overview of Transition Metal-Catalyzed Etherification Reactions This table summarizes general features of transition metal-catalyzed methods applicable to aryl ether synthesis.
| Reaction | Metal Catalyst | Typical Ligands | Substrates | Key Advantages | Reference |
| Ullmann Condensation | Copper (Cu) | Picolinic acid, N,N-dimethylglycine | Aryl halides, Alcohols | Low-cost metal | cam.ac.ukrsc.orgorganic-chemistry.org |
| Buchwald-Hartwig Etherification | Palladium (Pd) | Phosphines (e.g., dppf, BINAP) | Aryl halides/triflates, Alcohols | High functional group tolerance, mild conditions | rsc.orgnih.govacs.org |
| Chan-Lam Coupling | Copper (Cu) | Pyridine (B92270), Amines | Aryl boronic acids, Alcohols | Use of boronic acids | organic-chemistry.org |
| Reaction | Metal Catalyst | Typical Ligands | Substrates | Key Advantages | Reference |
|---|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu) | Picolinic acid, N,N-dimethylglycine | Aryl halides, Alcohols | Low-cost metal | cam.ac.ukrsc.orgorganic-chemistry.org |
| Buchwald-Hartwig Etherification | Palladium (Pd) | Phosphines (e.g., dppf, BINAP) | Aryl halides/triflates, Alcohols | High functional group tolerance, mild conditions | rsc.orgnih.govacs.org |
| Chan-Lam Coupling | Copper (Cu) | Pyridine, Amines | Aryl boronic acids, Alcohols | Use of boronic acids | organic-chemistry.org |
Regioselective Synthesis of Substituted this compound Derivatives
A significant challenge in the synthesis of this compound from catechol is achieving regioselectivity, as catechol possesses two nucleophilic hydroxyl groups with similar reactivity. The reaction can potentially yield the desired this compound (mono-ether), 1,2-bis(cyclobutoxy)benzene (di-ether), and unreacted catechol.
To favor the formation of the mono-alkylated product, several strategies can be employed. One approach is to use a stoichiometric amount of the base and the cyclobutylating agent relative to catechol. Another effective method involves the use of a protecting group to temporarily block one of the hydroxyl groups. For instance, a bulky protecting group can be introduced, which is later removed after the etherification step. The selective protection of one hydroxyl group in quercetin, a poly-phenolic compound, demonstrates the feasibility of this strategy. beilstein-journals.org
Furthermore, the inherent electronic and steric properties of substituted catechols can direct the regioselectivity of the alkylation. For example, in catechol O-methyltransferase (COMT), the enzyme responsible for methylating catechols, the regioselectivity is influenced by the substrate's substituents. nih.gov In chemical synthesis, electron-withdrawing or electron-donating groups on the catechol ring can influence the acidity of the adjacent hydroxyl groups, thereby directing the site of deprotonation and subsequent alkylation. For instance, the alkylation of 2,4-dihydroxyacetophenone with iodomethane (B122720) primarily yields the 4-methoxy product, as the ortho hydroxyl group is deactivated by an intramolecular hydrogen bond with the carbonyl group. byjus.com
Optimization of Reaction Parameters and Yields for Scalable Synthesis
For the synthesis of this compound to be viable on a larger, potentially industrial scale, the optimization of reaction parameters is crucial. This involves maximizing the yield of the desired product while minimizing reaction times, energy consumption, and the use of hazardous or expensive reagents.
Microwave-assisted synthesis has been shown to accelerate Williamson ether synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. orgchemres.orgorgchemres.org Solvent-free conditions, where the reaction is carried out with solid reagents, can also be a greener and more efficient approach for scalable synthesis. orgchemres.org
The choice of catalyst and base is also critical for scalability. For transition metal-catalyzed reactions, using low-cost and abundant metals like copper is preferable to more expensive metals like palladium. rsc.orgorganic-chemistry.org The use of mild bases such as potassium carbonate is also advantageous for large-scale applications. orgchemres.org
Process optimization often involves a systematic study of various parameters, including temperature, reaction time, and the molar ratios of reactants and catalysts. Orthogonal experimental design can be a powerful tool for efficiently optimizing multiple variables simultaneously. researchgate.net The development of scalable syntheses for various organic compounds, including ethers, highlights the importance of robust and efficient reaction protocols. orgchemres.org
Table 3: Compound Names Mentioned in the Article
Chemical Reactivity and Transformation Pathways of 2 Cyclobutoxyphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring System
The phenol (B47542) ring in 2-cyclobutoxyphenol is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl (-OH) and the cyclobutoxy (-O-c-Bu) groups. The hydroxyl group is a powerful activating group and a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. byjus.comgoogle.com The cyclobutoxy group, as an alkoxy group, also functions as an activating ortho, para-director. organicchemistrytutor.comsavemyexams.com
In the case of this compound, the directing effects of these two groups are synergistic. The positions ortho and para to the hydroxyl group are C6, C4, and C2. Since C2 is already substituted with the cyclobutoxy group, incoming electrophiles will primarily be directed to the C4 (para) and C6 (ortho) positions. The hydroxyl group's strong activating effect typically dominates, leading to a high propensity for substitution at these positions. byjus.com
Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mlsu.ac.in For this compound, these reactions are expected to proceed under milder conditions than for benzene itself. For instance, nitration can often be achieved with dilute nitric acid, and halogenation may not require a Lewis acid catalyst. byjus.comgoogle.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | Dilute HNO₃ | 2-Cyclobutoxy-4-nitrophenol and 2-Cyclobutoxy-6-nitrophenol |
| Bromination | Br₂ in a non-polar solvent | 4-Bromo-2-cyclobutoxyphenol and 6-Bromo-2-cyclobutoxyphenol |
| Sulfonation | H₂SO₄ (temperature dependent) | 3-Cyclobutoxy-4-hydroxybenzenesulfonic acid (para-product) |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 5-Acyl-2-cyclobutoxyphenol (para to -OH) |
Reactions Involving the Cyclobutoxy Moiety
The cyclobutoxy group, while generally stable, can undergo reactions characteristic of both ethers and strained-ring systems. These transformations can be broadly categorized into ring-opening processes and functionalization of the cyclobutyl ring itself.
Ring-Opening and Rearrangement Processes
The four-membered ring of the cyclobutoxy group is subject to ring strain, which can facilitate its cleavage under certain conditions. The ether linkage to the aromatic ring can be cleaved through various methods, such as with strong acids (e.g., HBr or HI) or through catalytic hydrogenolysis. organic-chemistry.org For instance, the cleavage of aryl alkyl ethers can be achieved using reagents like boron tribromide or through zirconium-catalyzed reductive cleavage. organic-chemistry.org In the case of this compound, cleavage of the ether bond would lead to the formation of catechol (1,2-dihydroxybenzene) and a cyclobutyl derivative.
Furthermore, the cyclobutane (B1203170) ring itself can undergo ring-opening reactions, often promoted by transition metals or under thermal or photochemical conditions. nih.gov These reactions can lead to the formation of linear alkyl chains attached to the phenolic oxygen.
Functionalization of the Cyclobutyl Ring
Recent advances in C-H functionalization have provided powerful tools for the direct modification of saturated rings like cyclobutane. nih.govnih.govacs.org Palladium-catalyzed reactions, in particular, have been employed for the arylation and vinylation of cyclobutane derivatives. nih.govchemrxiv.orgnih.govacs.org These methods often utilize a directing group on the substrate to guide the catalyst to a specific C-H bond. In this compound, the molecule could potentially be derivatized to include a directing group that facilitates functionalization of the cyclobutyl ring. This would allow for the introduction of new substituents onto the cyclobutane moiety while preserving the core phenolic structure.
For example, a carboxylic amide group can direct the arylation of a cyclobutane ring. nih.gov By converting the hydroxyl group of this compound to a suitable directing group, it might be possible to achieve selective C-H functionalization at the C3 position of the cyclobutyl ring.
Oxidative and Reductive Transformations
The phenol and cyclobutoxy groups in this compound can undergo both oxidative and reductive transformations.
The phenolic ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of quinones. For example, the oxidation of 2,4-di-tert-butylphenol (B135424) with t-butyl hydroperoxide in the presence of a copper(II)-ethylenediamine complex has been reported. rsc.org Given that this compound is a monoether of catechol, its oxidation could potentially lead to the corresponding o-quinone. Further oxidation can lead to cleavage of the aromatic ring. For instance, the oxidative cleavage of catechols can yield muconic acid derivatives. researchgate.net
Reduction of the aromatic ring of phenols can be achieved through catalytic hydrogenation, typically under high pressure and temperature, to yield the corresponding cyclohexanol (B46403) derivative. In the case of this compound, this would result in 2-cyclobutoxycyclohexanol. The choice of catalyst and reaction conditions would be crucial to avoid cleavage of the cyclobutoxy ether linkage.
Derivatization Strategies for Functional Scaffolds
This compound can serve as a versatile building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The hydroxyl group is a key handle for derivatization.
Common derivatization reactions for phenols include:
Acylation: Reaction with acyl chlorides or anhydrides to form esters. libretexts.org
Alkylation: Reaction with alkyl halides to form other ethers.
Formation of carbamates: Reaction with isocyanates.
These derivatization strategies can be used to modify the physical and biological properties of the molecule. For example, converting the phenolic hydroxyl group to an ester could be a strategy for a prodrug, which is then hydrolyzed in vivo to release the active phenolic compound.
Furthermore, the catechol structure that can be obtained from the cleavage of the cyclobutoxy group is a valuable scaffold in its own right. Catechols can be derivatized in numerous ways, for example, through reactions with boronic acids to form cyclic boronates or by acting as ligands for metal complexes. mdpi.comnih.gov The ability to generate a catechol from this compound adds to its utility as a precursor for diverse functional scaffolds.
Advanced Spectroscopic and Structural Elucidation of 2 Cyclobutoxyphenol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Connectivity
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2-Cyclobutoxyphenol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The four protons on the aromatic ring would appear in the range of δ 6.8–7.2 ppm, likely as a complex multiplet due to intricate spin-spin coupling. The phenolic hydroxyl proton is expected to produce a broad singlet, with a chemical shift that is highly dependent on concentration and solvent, but typically found between δ 5.0 and 9.0 ppm. The methine proton of the cyclobutoxy group, being attached to an oxygen atom, would be shifted downfield to approximately δ 4.5 ppm, appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons. The six methylene protons of the cyclobutane (B1203170) ring would produce complex multiplets in the aliphatic region, anticipated between δ 1.6 and 2.5 ppm.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. Based on predictive models and data for similar structures, ten distinct signals are expected. researchgate.netoregonstate.edulibretexts.org The two aromatic carbons directly bonded to oxygen (C-OH and C-O-cyclobutyl) would resonate at the lowest field, around δ 145–150 ppm. The four aromatic CH carbons would appear in the δ 115–125 ppm region. In the aliphatic region, the cyclobutoxy methine carbon (CH-O) is predicted around δ 75–80 ppm. The three methylene carbons of the cyclobutane ring are chemically distinct, with predicted shifts around δ 30 ppm for the two carbons beta to the oxygen and δ 15 ppm for the gamma carbon. researchgate.net
The combination of these spectra, along with 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would unambiguously confirm the covalent framework, mapping the proton-proton and proton-carbon connectivities, respectively.
Table 4.1.1: Predicted NMR Data for this compound This table presents predicted chemical shift values. Actual experimental values may vary.
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 (4H, m) | 115 - 125 |
| Phenolic OH | 5.0 - 9.0 (1H, br s) | - |
| Cyclobutoxy O-CH | ~4.5 (1H, m) | 75 - 80 |
| Cyclobutoxy CH₂ (β) | 1.6 - 2.5 (4H, m) | ~30 |
| Cyclobutoxy CH₂ (γ) | 1.6 - 2.5 (2H, m) | ~15 |
| Aromatic C-O | - | 145 - 150 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Symmetry
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3500–3300 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic group, broadened by intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring are expected just below 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring should produce characteristic absorptions in the 1600–1450 cm⁻¹ region. Key absorptions for the ether linkage include a strong, asymmetric C-O-C stretch anticipated around 1250 cm⁻¹, with the phenolic C-O stretch occurring nearby.
Raman Spectroscopy: Raman spectroscopy provides complementary information. libretexts.orgthermofisher.com The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode near 1000 cm⁻¹, are often strong and sharp in Raman spectra. The C-H stretching regions would mirror the FT-IR data. Due to the molecule's low symmetry, many vibrational modes are expected to be active in both FT-IR and Raman, adhering to the principle of mutual exclusion for centrosymmetric molecules only.
Table 4.2.1: Predicted Vibrational Frequencies for this compound This table presents predicted absorption/scattering regions. Actual experimental values may vary.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Phenolic O-H Stretch | 3500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong | Medium-Strong |
| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |
| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong | Medium |
| Phenolic C-O Stretch | 1230 - 1180 | Strong | Medium |
| O-H Bend | 1410 - 1310 | Medium | Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mi-6.co.jppublish.csiro.au For this compound, with a molecular formula of C₁₀H₁₂O₂, the calculated monoisotopic mass is 164.08373 u. An experimental HRMS measurement would validate this formula by matching this value to within a few parts per million (ppm).
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) undergoes fragmentation, providing valuable structural information. The fragmentation pattern of aryl ethers is well-documented. researchgate.netwhitman.edursc.org For this compound, several key fragmentation pathways are anticipated:
McLafferty-type Rearrangement: A common pathway for larger alkyl ethers involves the transfer of a gamma-hydrogen to the ether oxygen, followed by cleavage to eliminate a neutral alkene. Here, this would result in the loss of cyclobutene (B1205218) (C₄H₆, 54 u), producing the radical cation of phenol (B47542) at m/z 94. rsc.org
Alpha-Cleavage: Cleavage of the bond between the cyclobutyl ring and the ether oxygen can lead to the formation of a stable phenoxy cation (C₆H₅O⁺) at m/z 93.
Ether Bond Cleavage: The cleavage can also result in the positive charge residing on the aliphatic portion, yielding a cyclobutyl cation (C₄H₇⁺) at m/z 55.
These primary fragments can undergo further decomposition, leading to a complex but interpretable mass spectrum that confirms the molecular structure.
Table 4.3.1: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Formula | Calculated m/z (Nominal) | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [C₁₀H₁₂O₂]⁺˙ | 164 | Ionization of parent molecule |
| Phenol Radical Cation | [C₆H₆O]⁺˙ | 94 | Loss of cyclobutene (C₄H₆) |
| Phenoxy Cation | [C₆H₅O]⁺ | 93 | Cleavage of ether C-O bond |
| Cyclobutyl Cation | [C₄H₇]⁺ | 55 | Cleavage of ether C-O bond |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
As of this writing, a search of the Cambridge Structural Database (CSD) reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a definitive description of its solid-state molecular architecture is not possible.
However, based on the known crystal structures of numerous other substituted phenols, a predictable packing arrangement can be hypothesized. rsc.orgiucr.orgresearchgate.net The most significant intermolecular force governing the solid-state structure would undoubtedly be hydrogen bonding. scirp.org The phenolic hydroxyl group is a potent hydrogen bond donor. It would likely form strong O-H···O hydrogen bonds with an oxygen atom of a neighboring molecule. The acceptor could be either the phenolic oxygen or the ether oxygen of the adjacent molecule, leading to the formation of supramolecular chains or more complex networks throughout the crystal lattice.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a non-racemic sample.
The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit any chiroptical activity and its analysis by CD or ORD spectroscopy is not applicable.
Furthermore, a review of the scientific literature did not yield any studies concerning the synthesis or analysis of chiral derivatives of this compound. Consequently, the application of chiroptical spectroscopy for the determination of enantiomeric purity or absolute configuration is not relevant to this specific compound based on currently available data.
Computational and Theoretical Investigations of 2 Cyclobutoxyphenol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Instead of relying on the complex many-electron wave function, DFT utilizes the electron density, a function of only three spatial coordinates, as its fundamental variable. This approach offers a balance between accuracy and computational cost, making it a popular method in chemistry and materials science.
For 2-cyclobutoxyphenol, DFT calculations would begin with the optimization of its molecular geometry to find the ground state structure. From this optimized structure, a wealth of information about its electronic properties can be derived. Key aspects include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
From these fundamental properties, chemical reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help predict how and where a molecule might react. They provide quantitative measures for concepts like electronegativity, chemical hardness, and softness.
Key Reactivity Descriptors from DFT:
| Descriptor | Formula (using Ionization Potential, I, and Electron Affinity, A) | Significance for this compound |
| Electronegativity (χ) | χ = (I + A) / 2 | Indicates the molecule's tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in its electron distribution. A harder molecule is less reactive. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a softer molecule is more reactive. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -(I+A)/2) | Quantifies the molecule's ability to act as an electrophile (electron acceptor). |
| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)ᵥ | Identifies the most electrophilic and nucleophilic sites within the molecule, predicting regioselectivity. |
Applying these DFT calculations to this compound would elucidate its electronic character, stability, and the probable sites for electrophilic or nucleophilic attack, offering a theoretical foundation for its reactivity.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system, providing detailed information on conformational changes and flexibility.
For this compound, an MD simulation would model the molecule's behavior in a simulated environment, such as in a vacuum or in a solvent. The simulation would track the positions and velocities of each atom over a set period, revealing the accessible conformations and the transitions between them. The conformation of a molecule is crucial as it affects its biological activity and chemical reactivity.
Analysis of the MD trajectory for this compound would focus on:
Conformational Analysis: Identifying the most stable, low-energy conformations of the molecule. This involves analyzing the dihedral angles of the cyclobutoxy group relative to the phenol (B47542) ring. Cluster analysis of the trajectory can help group similar structures to identify the most populated conformational states.
Flexibility: The Root Mean Square Fluctuation (RMSF) of atomic positions would be calculated to identify the most flexible regions of the molecule. For this compound, this would likely highlight the mobility of the cyclobutoxy ring and the ether linkage.
Thermodynamic Properties: MD simulations can be used to evaluate thermodynamic properties like free energy, which helps in understanding the relative stability of different conformations.
These simulations would provide a dynamic picture of this compound's structure, highlighting its flexibility and the preferred shapes it adopts, which are critical for understanding its interactions with other molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-based features of compounds (known as molecular descriptors) with a specific experimental property through a mathematical model. Once a statistically robust model is developed, it can be used to predict the properties of new or un-synthesized compounds.
A QSPR study for this compound would involve it as part of a larger dataset of related phenol or ether compounds with known experimental values for a property of interest (e.g., boiling point, solubility, or a biological activity).
Workflow for a QSPR Study Including this compound:
| Step | Description |
| 1. Data Set Compilation | A dataset of diverse molecules with measured values for a target property is assembled. |
| 2. Molecular Descriptor Calculation | For each molecule, including this compound, a large number of molecular descriptors are calculated using software. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., van der Waals volume). |
| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the descriptors to the property. |
| 4. Model Validation | The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. |
If such a model were developed, it could predict various physicochemical or biological properties of this compound based solely on its computed molecular descriptors, offering valuable insights without the need for direct experimentation.
Quantum Chemical Calculations of Spectroscopic Parameters and Transition States
Quantum chemical calculations are fundamental to predicting and interpreting various spectroscopic properties and to understanding chemical reaction mechanisms by characterizing transition states. These methods can provide data that is highly complementary to experimental spectroscopy.
For this compound, quantum chemistry could be used to predict its spectroscopic signatures. For example, calculations can determine vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.
Furthermore, these calculations are essential for studying reaction mechanisms. A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. Locating the geometry and energy of a transition state is crucial for understanding the reaction's feasibility and kinetics. For a hypothetical reaction involving this compound, quantum chemical methods like DFT could be employed to perform a transition state optimization. The calculation would identify a first-order saddle point on the potential energy surface, and a subsequent frequency calculation would confirm it is a true transition state by the presence of a single imaginary frequency. This allows for the determination of the activation energy barrier for the reaction.
Applications and Functionalization Strategies of 2 Cyclobutoxyphenol Derivatives
Precursors in the Synthesis of Complex Organic Molecules and Natural Products
The strategic incorporation of the 2-cyclobutoxyphenol framework serves as a foundational step in the multi-step synthesis of more complex and biologically significant molecules. The inherent reactivity of both the phenolic hydroxyl group and the cyclobutane (B1203170) ring allows for a variety of chemical transformations, making these derivatives valuable starting materials or key intermediates.
While direct and extensive research on this compound as a precursor in a multitude of named natural product syntheses is still an emerging area, the principles of organic synthesis strongly support its potential. The phenolic hydroxyl group can be readily converted into an ether or ester, or it can direct ortho- and para-substitution on the aromatic ring through electrophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups, which is a critical aspect in the total synthesis of natural products.
Furthermore, the cyclobutane ring itself can undergo a range of reactions, including ring-opening and ring-expansion, providing access to a variety of aliphatic and alicyclic structures. The stereochemistry of the cyclobutane ring can also be controlled, which is paramount in the synthesis of stereochemically complex natural products. The strategic cleavage of the cyclobutane ring at a later stage in a synthetic sequence can unveil functionalities that are otherwise difficult to install.
| Synthetic Strategy | Potential Transformation of this compound | Resulting Structural Motif |
| Etherification/Esterification | O-alkylation or O-acylation of the phenol (B47542) | Protected phenol, introduction of new side chains |
| Electrophilic Aromatic Substitution | Halogenation, nitration, Friedel-Crafts reactions | Functionalized aromatic ring |
| Ring-Opening of Cyclobutane | Acid- or metal-catalyzed cleavage | Linear or branched alkyl chains with terminal functional groups |
| Ring-Expansion of Cyclobutane | Rearrangement reactions | Cyclopentyl or cyclohexyl moieties |
Integration into Polymeric Materials and Advanced Composites
The incorporation of phenolic compounds into polymers is a well-established strategy to enhance their thermal stability, antioxidant properties, and UV resistance. While specific research on the integration of this compound into polymeric materials is not widely documented, its structural features suggest it could serve as a valuable monomer or additive in the creation of novel polymers and advanced composites.
The phenolic hydroxyl group of this compound can participate in polymerization reactions, such as the formation of polyesters, polycarbonates, and phenolic resins. The presence of the bulky cyclobutoxy group could influence the polymer's physical properties, potentially leading to materials with modified glass transition temperatures, solubility, and mechanical strength.
As an additive, this compound derivatives could act as antioxidants or UV stabilizers. The phenol moiety is known for its ability to scavenge free radicals, thereby preventing the degradation of the polymer backbone. The cyclobutoxy group might affect the compatibility and dispersion of the additive within the polymer matrix.
| Polymer Type | Potential Role of this compound Derivative | Anticipated Improvement in Material Properties |
| Polyesters | Monomer (reacting via the hydroxyl group) | Modified thermal properties, altered mechanical strength |
| Phenolic Resins | Co-monomer with formaldehyde | Enhanced processability, tailored cross-linking density |
| Polyolefins | Additive (antioxidant) | Increased lifespan, improved resistance to oxidative degradation |
Design and Development of Chemosensors and Molecular Probes
The development of chemosensors and molecular probes for the detection of specific analytes is a rapidly growing field. Phenol derivatives are frequently used as the core structure for fluorescent and colorimetric sensors due to the sensitivity of their electronic properties to the surrounding environment. The functionalization of this compound offers a promising avenue for the creation of novel sensory molecules.
The phenolic hydroxyl group can act as a recognition site for various analytes through hydrogen bonding or as a trigger for a signaling cascade upon analyte binding. The aromatic ring can be further functionalized with fluorophores or chromophores to serve as the signaling unit. The cyclobutoxy group, while not directly involved in the sensing mechanism, can modulate the solubility, steric environment, and photophysical properties of the sensor molecule.
For instance, a this compound derivative could be designed to detect metal ions, anions, or neutral molecules. Upon binding of the target analyte to a receptor site attached to the phenolic ring, a change in the fluorescence or color of the molecule would be observed, allowing for qualitative and quantitative detection.
| Sensor Type | Design Strategy Involving this compound | Target Analyte Example |
| Fluorescent Sensor | Functionalization with a fluorophore and a receptor | Metal ions (e.g., Cu²⁺, Fe³⁺) |
| Colorimetric Sensor | Incorporation of a chromophore sensitive to pH changes | pH variations in biological or environmental samples |
| Molecular Probe | Attachment of a reactive group for specific biomolecule labeling | Specific enzymes or proteins |
Ligand Design in Organometallic Chemistry and Catalysis
The field of organometallic chemistry heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its catalytic activity. Phenol-based ligands have been extensively studied, and the introduction of a cyclobutoxy group at the ortho position, as in this compound, presents an interesting modification for ligand design.
The oxygen atom of the cyclobutoxy group, in addition to the phenolic oxygen, could potentially coordinate to a metal center, creating a bidentate ligand. This chelation effect can enhance the stability of the resulting organometallic complex. The steric bulk of the cyclobutoxy group can also influence the coordination geometry around the metal center and, consequently, the selectivity of the catalyzed reaction.
Derivatives of this compound can be further functionalized, for example, by introducing phosphine (B1218219) or nitrogen-based donor groups onto the aromatic ring, to create multidentate ligands. These ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The specific electronic and steric properties imparted by the this compound scaffold could lead to catalysts with novel reactivity and selectivity.
| Catalyst System | Role of this compound-based Ligand | Potential Catalytic Application |
| Palladium-based catalyst | Bidentate O,O-ligand | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Ruthenium-based catalyst | P,O- or N,O-bidentate ligand | Asymmetric hydrogenation |
| Ziegler-Natta catalyst | Co-catalyst or modifier | Olefin polymerization |
Mechanistic Studies of 2 Cyclobutoxyphenol Interactions in Model Systems Strictly in Vitro / Cellular Level
Enzyme Inhibition or Activation Mechanisms
No studies detailing the specific enzymes inhibited or activated by 2-Cyclobutoxyphenol, or the mechanisms of these interactions, were identified.
Receptor Binding and Ligand-Target Interactions
No data regarding the binding of this compound to any specific receptors or the nature of these ligand-target interactions at a molecular level were found.
Modulation of Cellular Signaling Pathways
There is no available research on the effects of this compound on any cellular signaling pathways.
Future Research Directions and Emerging Opportunities for 2 Cyclobutoxyphenol
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. nih.gov Future research on 2-cyclobutoxyphenol should prioritize the exploration of novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key research areas include:
Green Solvents and Catalysts: Investigating the use of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. mdpi.com The development and application of heterogeneous catalysts, which can be easily separated and recycled, would also represent a significant advancement. mdpi.com
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer improved safety, efficiency, and scalability compared to batch production. This approach allows for precise control over reaction parameters, leading to higher yields and purities.
Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound and its derivatives presents a highly sustainable option. Biocatalysis often proceeds under mild conditions with high selectivity, reducing the need for protecting groups and minimizing byproduct formation. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and contribute to more energy-efficient synthetic protocols. nih.gov
A comparative analysis of traditional versus potential sustainable synthetic methods is presented in the table below.
| Parameter | Traditional Synthesis | Sustainable Synthesis |
| Solvents | Often relies on petroleum-based, volatile organic compounds. | Employs green solvents like water, supercritical fluids, or ionic liquids. mdpi.com |
| Catalysts | May use homogeneous catalysts that are difficult to separate from the product. | Focuses on recyclable heterogeneous or biocatalysts. mdpi.com |
| Energy Input | Typically involves conventional heating methods. | Utilizes energy-efficient techniques like microwave or ultrasound irradiation. nih.gov |
| Atom Economy | Can be lower due to the use of stoichiometric reagents and the formation of byproducts. | Aims for high atom economy through catalytic cycles and multicomponent reactions. acsgcipr.org |
| Waste Generation | Often produces significant amounts of chemical waste. | Minimizes waste through efficient reactions and catalyst recycling. acsgcipr.org |
Advanced Functionalization for Smart Materials Development
The phenolic and cyclobutyl groups of this compound provide reactive sites for further functionalization, paving the way for the development of "smart" materials. These materials can respond to external stimuli such as light, temperature, pH, or electric fields. bassetti-group.comdiscovermaterials.co.uk
Future research in this area could focus on:
Polymer Integration: Incorporating functionalized this compound derivatives as monomers or additives into polymer chains to create materials with tunable thermal, optical, or mechanical properties.
Stimuli-Responsive Surfaces: Grafting functionalized this compound onto surfaces to create coatings that can change their properties, such as wettability or color, in response to environmental changes. olikrom.com This has potential applications in sensors, self-cleaning surfaces, and drug delivery systems. olikrom.com
Liquid Crystals: The rigid cyclobutane (B1203170) ring and the aromatic phenol (B47542) group suggest that derivatives of this compound could be explored as components of liquid crystalline materials.
Thermo- and Photochromic Materials: By introducing appropriate chromophores, it may be possible to synthesize this compound derivatives that exhibit changes in color upon exposure to heat (thermochromism) or light (photochromism). ongreening.com
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical processes. acsgcipr.orgnih.gov The reactivity of the hydroxyl group and the aromatic ring of this compound makes it an ideal candidate for integration into MCRs.
Potential avenues for exploration include:
Passerini and Ugi Reactions: The phenolic hydroxyl group can potentially participate in isocyanide-based MCRs like the Passerini and Ugi reactions to generate diverse libraries of complex molecules.
Mannich-type Reactions: The aromatic ring of this compound can undergo electrophilic substitution, making it a suitable component in Mannich-type reactions to produce aminomethylated derivatives.
Povarov Reaction: The electron-rich nature of the phenol could facilitate its use in Povarov reactions, a type of multicomponent reaction used to synthesize tetrahydroquinolines. nih.gov
Biginelli and Hantzsch Reactions: While less direct, functionalized derivatives of this compound could be designed to participate in classic MCRs like the Biginelli reaction for the synthesis of dihydropyrimidinones or the Hantzsch pyridine (B92270) synthesis. mdpi.com
The integration of this compound into MCRs would enable the rapid generation of novel and structurally complex compounds with potential applications in medicinal chemistry and materials science. nih.gov
Computational-Guided Design of Next-Generation Analogues
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. nih.govbiorxiv.org These methods can be employed to design next-generation analogues of this compound with tailored properties.
Future computational research should focus on:
Structure-Property Relationship Studies: Using quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models to understand how modifications to the this compound scaffold influence its electronic, physical, and biological properties.
Virtual Screening: Employing computational screening techniques to identify promising analogues of this compound for specific applications, such as binding to a particular biological target.
De Novo Design: Utilizing algorithms to design entirely new molecules based on the this compound template that are optimized for a desired function. biorxiv.org This can involve the design of soluble analogues of membrane proteins or small-molecule binders. nih.gov
Reaction Mechanism Elucidation: Using computational methods to investigate the mechanisms of novel synthetic reactions involving this compound, thereby aiding in the optimization of reaction conditions and the prediction of product outcomes.
The synergy between computational design and experimental validation will be crucial for the efficient development of novel this compound analogues with enhanced performance characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
